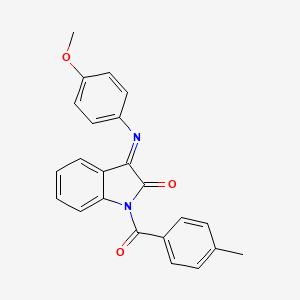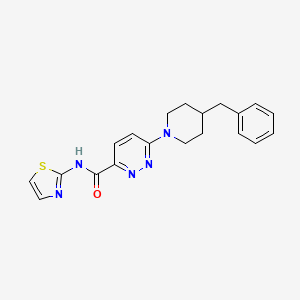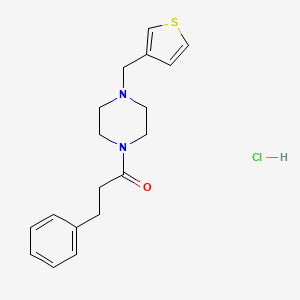
3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine and piperazine families. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and stimulating effects. However, TFMPP is also a subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Antianxiety Applications
Compounds structurally related to 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride have been synthesized and evaluated for their pharmacological properties. For instance, novel derivatives exhibiting antidepressant activities have been investigated through behavioral tests, such as Porsolt’s behavioral despair test, indicating their potential in treating mood disorders (Kumar et al., 2017). Additionally, compounds with dual action at 5-HT1A serotonin receptors and serotonin transporter suggest a new class of antidepressants, underscoring the therapeutic potential of structurally related compounds in mental health treatment (Orus et al., 2002).
Antidiabetic Potential
The study of molecular associations involving structurally similar compounds has led to improved solubility and stability, which are critical for pharmaceutical applications. For example, the formation of complexes with 2-hydroxypropyl-β-cyclodextrin (HPBCD) has shown to enhance the solubility of compounds with antidiabetic potential, demonstrating the importance of such studies in developing effective diabetes treatments (Devine et al., 2020).
Anticancer Activity
Research into the synthesis and characterization of heterocyclic compounds has revealed their potential in anticancer therapy. One study focused on a compound designed using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and evaluated its in vitro anticancer activities against bone cancer cell lines, highlighting the relevance of structural analogs in developing new treatments for cancer (Lv et al., 2019).
Material Science Applications
The synthesis and evaluation of compounds structurally related to 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride have also found applications in materials science. For example, the use of phloretic acid as an alternative to phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine showcases the potential of these compounds in creating materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Eigenschaften
IUPAC Name |
3-phenyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS.ClH/c21-18(7-6-16-4-2-1-3-5-16)20-11-9-19(10-12-20)14-17-8-13-22-15-17;/h1-5,8,13,15H,6-7,9-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEIGYUGBMXTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

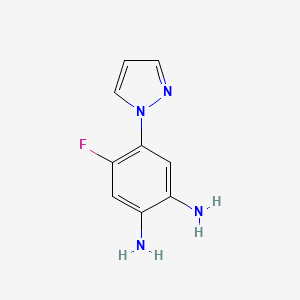
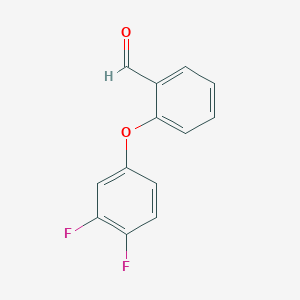
![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)
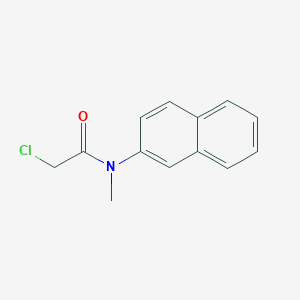
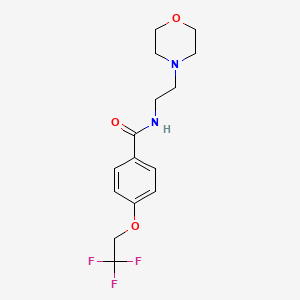

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2718699.png)
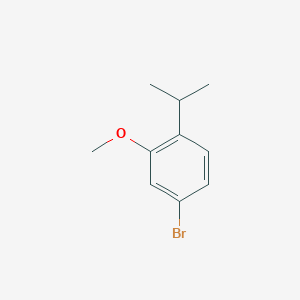
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)
